Pyrido[1,2-a]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[4,5]imidazo[1,2-a]pyridin-2-amine is a nitrogen-containing heterocyclic compound. . These compounds are characterized by a fused ring system that includes both imidazole and pyridine rings, making them structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]imidazo[1,2-a]pyridin-2-amine typically involves multi-step reactions. Common synthetic strategies include:
Condensation Reactions: These reactions often involve the condensation of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often catalyzed by transition metals.
Industrial Production Methods
Industrial production of Benzo[4,5]imidazo[1,2-a]pyridin-2-amine may involve large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals such as palladium or copper are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzo[4,5]imidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: The compound is used in the development of organoelectronic materials and fluorescent materials.
Mechanism of Action
The mechanism of action of Benzo[4,5]imidazo[1,2-a]pyridin-2-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine: Lacks the benzo-fused ring, making it less complex.
Uniqueness
Benzo[4,5]imidazo[1,2-a]pyridin-2-amine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
CAS No. |
26067-02-7 |
---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
pyrido[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C11H9N3/c12-8-5-6-11-13-9-3-1-2-4-10(9)14(11)7-8/h1-7H,12H2 |
InChI Key |
FUYXOHXQXRCECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.